3,5-Diiodobenzoic acid

Description

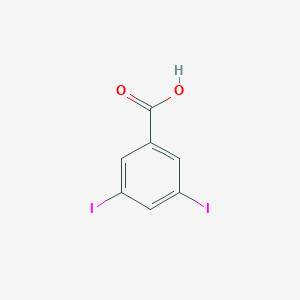

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTJRJBWLBXVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172603 | |

| Record name | Benzoic acid, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19094-48-5 | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19094-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85HM69TS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-diiodobenzoic acid, detailing its synthesis via a plausible and robust method, along with a thorough characterization profile. The information presented herein is intended to support research and development activities where this compound may be utilized as a key intermediate or building block.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19094-48-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄I₂O₂ | [1][2] |

| Molecular Weight | 373.92 g/mol | [1] |

| Melting Point | >230 °C | [4] |

| Boiling Point | 424.2 ± 35.0 °C (Predicted) | |

| Appearance | Solid | [2] |

| Purity | 95-97% (Commercially available) | [2] |

| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry | [2] |

Synthesis of this compound

A reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,5-diaminobenzoic acid. This reaction involves the diazotization of the amino groups, followed by substitution with iodide. While a specific protocol for this exact transformation is not widely published, the following detailed methodology is based on established principles of the Sandmeyer reaction and analogous transformations.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 3,5-Diaminobenzoic Acid

Reaction Scheme:

Materials:

-

3,5-Diaminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3,5-diaminobenzoic acid in a mixture of concentrated HCl and deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will lead to the formation of the bis(diazonium) salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination:

-

In a separate beaker, dissolve an excess of potassium iodide in deionized water and cool it in an ice bath.

-

Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it to 50-60 °C for about an hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Decolorize the solution by adding a 10% sodium thiosulfate solution to quench any unreacted iodine.

-

The crude this compound will precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold deionized water.

-

For further purification, the crude product can be recrystallized from aqueous ethanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected results from various analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Predicted chemical shifts (δ) in ppm: Aromatic protons would appear in the downfield region. The proton at the C4 position would likely be a triplet, and the protons at the C2 and C6 positions would be doublets. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Predicted chemical shifts (δ) in ppm: The carbonyl carbon of the carboxylic acid would appear significantly downfield. The aromatic carbons directly attached to the iodine atoms would have a characteristic chemical shift. Due to symmetry, four distinct aromatic carbon signals are expected. |

| IR Spectroscopy | Expected characteristic absorption bands (cm⁻¹): A broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, C-H stretching from the aromatic ring, and C-I stretching at lower wavenumbers. |

| Mass Spectrometry | Expected m/z: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of 373.92 g/mol . |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Acquire the mass spectrum in either positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Analytical Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol, based on the reliable Sandmeyer reaction, offers a clear pathway to obtain this valuable compound. The outlined characterization methods and expected data will aid researchers in confirming the successful synthesis and purity of the final product. This information is crucial for the effective application of this compound in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3,5-Diiodobenzoic Acid (CAS Number: 19094-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-diiodobenzoic acid (CAS No. 19094-48-5), an organoiodine compound of significant interest as a chemical intermediate and a metabolite in the pharmaceutical industry. This document details its physicochemical properties, outlines a plausible synthetic pathway, and describes standard analytical methodologies for its characterization. Furthermore, it explores its primary role in the context of drug development, particularly in relation to iodinated X-ray contrast agents. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of two iodine atoms on the benzene ring significantly influences its molecular weight, polarity, and reactivity, making it a valuable building block in organic synthesis.

| Property | Value |

| CAS Number | 19094-48-5 |

| Molecular Formula | C₇H₄I₂O₂ |

| Molecular Weight | 373.91 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 3,5-diiodo- |

| Appearance | Solid |

| Melting Point | >230 °C |

| Boiling Point | 424.2 ± 35.0 °C at 760 mmHg |

| InChI | InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |

| InChIKey | FHTJRJBWLBXVPO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1)I)C(=O)O)I |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in single literature sources, a plausible and robust synthetic route can be constructed based on well-established organic reactions. The most logical pathway involves the diazotization of 3,5-diaminobenzoic acid followed by a Sandmeyer-type reaction.

Hypothetical Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 3,5-dinitrobenzoic acid, which is commercially available.

Caption: Hypothetical two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[1][2]

-

Materials: 3,5-dinitrobenzoic acid, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 3,5-dinitrobenzoic acid in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-3 MPa) and heat to approximately 70°C.

-

Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, carefully vent the hydrogen, and purge with an inert gas (e.g., nitrogen).

-

Filter the mixture to remove the Pd/C catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure to yield crude 3,5-diaminobenzoic acid. The product can be further purified by recrystallization if necessary.

-

Step 2: Diazotization and Iodination of 3,5-Diaminobenzoic Acid

This protocol is based on the principles of the Sandmeyer reaction.[3][4][5]

-

Materials: 3,5-diaminobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI), Ice.

-

Procedure:

-

In a beaker, prepare a solution of 3,5-diaminobenzoic acid in dilute hydrochloric acid. Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine. Maintain the temperature below 5°C to ensure the stability of the resulting bis(diazonium) salt. The completion of diazotization can be checked with starch-iodide paper.

-

In a separate vessel, dissolve potassium iodide in water.

-

Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

Cool the mixture. The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

-

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Its primary significance in drug development lies in its role as:

-

A key intermediate: Iodinated benzoic acids are foundational structures for many iodinated X-ray contrast agents.[6][7] These agents work by absorbing X-rays, thereby enhancing the visibility of internal body structures during imaging procedures.[8][9]

-

A metabolite: It has been identified as a metabolite of the X-ray contrast agent 2,3,5-triiodobenzoic acid (TIBA).[10] Understanding the metabolic fate of such drugs is crucial for assessing their pharmacokinetic and toxicological profiles.

References

- 1. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 2. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. What is the mechanism of Amidotrizoic Acid? [synapse.patsnap.com]

- 9. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]

- 10. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-diiodobenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide combines documented information with inferred properties and standardized experimental protocols to serve as a valuable resource for research and development activities.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19094-48-5 | [1] |

| Molecular Formula | C₇H₄I₂O₂ | [1] |

| Molecular Weight | 373.92 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone (Predicted based on analogs[2][3]) | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | δ ~8.3-8.5 ppm (t, 1H, H4), δ ~8.6-8.8 ppm (d, 2H, H2, H6) |

| ¹³C NMR | δ ~95-100 ppm (C3, C5), δ ~130-135 ppm (C1), δ ~140-145 ppm (C2, C6), δ ~145-150 ppm (C4), δ ~165-170 ppm (C=O) |

| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~800-700 (C-I stretch) |

| Mass Spec. (m/z) | [M]⁺• at 374, fragments corresponding to loss of -OH, -COOH, and I |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and two iodine atoms at positions 3 and 5.

References

Spectroscopic Profile of 3,5-diiodobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-diiodobenzoic acid, a significant compound in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to guide researchers in the empirical analysis of this compound and similar aromatic carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectral information for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, broad | 1H | -COOH |

| ~8.3 | Doublet | 2H | H-2, H-6 |

| ~8.1 | Triplet | 1H | H-4 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~150 | C-4 |

| ~140 | C-2, C-6 |

| ~133 | C-1 |

| ~95 | C-3, C-5 |

Table 3: Predicted Key IR Absorptions (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~850 | Strong | C-H bend (out-of-plane) |

| Below 700 | Medium-Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 374 | [M]⁺ (Molecular Ion) |

| 357 | [M - OH]⁺ |

| 329 | [M - COOH]⁺ |

| 247 | [M - I]⁺ |

| 202 | [C₆H₃I]⁺ |

| 127 | [I]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the mass spectrum.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of solid aromatic carboxylic acids.[1][2]

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-16 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet for FT-IR analysis.[3][4][5]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol provides a general procedure for the analysis of a benzoic acid derivative using Electrospray Ionization (ESI) Mass Spectrometry, which is suitable for this type of compound.[1][6]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.

Instrument Parameters (LC-MS with ESI):

-

Ionization Mode: Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids, though positive ion mode ([M+H]⁺) can also be used.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. For more detailed fragmentation, tandem MS (MS/MS) can be performed.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Diiodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3,5-diiodobenzoic acid in various organic solvents is limited. This guide provides available qualitative information for structurally related compounds and presents a comprehensive, generalized experimental protocol for the precise determination of its solubility. This protocol is intended to empower researchers to generate accurate and reproducible solubility data in their own laboratory settings.

Introduction

This compound is an organic compound featuring a benzoic acid core substituted with two iodine atoms at the 3 and 5 positions. The physicochemical properties of this molecule, particularly its solubility in organic solvents, are of critical importance in various fields, including medicinal chemistry, materials science, and chemical synthesis. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation of products. The presence of the large, hydrophobic iodine atoms significantly influences the molecule's polarity and, consequently, its solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in a range of common organic solvents has not been extensively published. The following table is presented as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in this guide.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[3][4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.[4]

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.[4]

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.[4]

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.[4]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Caption: A general experimental workflow for determining solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the solubility of a small molecule in a solvent, a logical diagram can illustrate the factors influencing the solubility of this compound.

4.1. Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The carboxylic acid group provides a site for hydrogen bonding, which is favorable for solubility in polar, protic solvents. Conversely, the bulky, nonpolar iodine atoms and the benzene ring contribute to the molecule's hydrophobicity, favoring solubility in less polar organic solvents.

4.2. Logical Relationship Diagram

Caption: Logical relationships influencing the solubility of this compound.

References

Historical Synthesis of 3,5-Diiodobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 3,5-diiodobenzoic acid, a key aromatic compound with applications in organic synthesis and materials science. The primary historical route proceeds through a multi-step process starting from benzoic acid, involving nitration, reduction, and a final diazotization-iodination sequence. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Core Synthesis Pathway

The most historically significant and chemically robust synthesis of this compound is a three-step process commencing with the nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This intermediate is subsequently reduced to 3,5-diaminobenzoic acid. The final and crucial step involves the bis-diazotization of the diamino compound, followed by a Sandmeyer-type reaction to introduce the two iodine atoms.

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the historical synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Nitration | Benzoic Acid | Fuming Nitric Acid, Sulfuric Acid | 60-80 | 10 hours | ~72 |

| 2 | Reduction | 3,5-Dinitrobenzoic Acid | Pd/C, Hydrogen | 70 | 2-10 hours | ~95.7 |

| 3 | Diazotization & Iodination | 3,5-Diaminobenzoic Acid | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide | 0-5 | Several hours | Not specified |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

This procedure outlines the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, a crucial intermediate.

Caption: Experimental workflow for the nitration of benzoic acid.

Methodology:

-

In a suitable reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add fuming nitric acid to the cooled solution with constant stirring. The molar ratio of nitric acid to benzoic acid should be approximately 3.4:1.[1]

-

After the addition is complete, gradually heat the reaction mixture to a temperature of 60-80°C and maintain it for 10 hours.[1]

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid 3,5-dinitrobenzoic acid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

The reported yield for this reaction is approximately 72%.[1]

Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

This protocol describes the reduction of the nitro groups of 3,5-dinitrobenzoic acid to amino groups using catalytic hydrogenation.

Methodology:

-

Charge a hydrogenation reactor with 3,5-dinitrobenzoic acid and a catalytic amount of palladium on carbon (Pd/C). A typical catalyst loading is a 1:100 mass ratio of Pd/C to the starting material.[1]

-

Add a suitable solvent, such as an aqueous sodium solution, with a water to starting material mass ratio of 3:1.[1]

-

Pressurize the reactor with hydrogen gas to approximately 2 MPa.[1]

-

Heat the reaction mixture to 70°C and maintain with vigorous stirring for 2-10 hours, or until hydrogen uptake ceases.[1][2]

-

After the reaction is complete, cool the reactor, vent the hydrogen pressure, and filter the mixture to remove the catalyst.

-

Acidify the filtrate to precipitate the 3,5-diaminobenzoic acid product.

-

Collect the product by filtration, wash with cold water, and dry.

-

This reduction typically proceeds with high efficiency, with reported yields of up to 95.7%.[1]

Step 3: Diazotization and Iodination of 3,5-Diaminobenzoic Acid

This final step involves the conversion of the two amino groups to iodo groups via a bis-diazotization reaction followed by treatment with a source of iodide. This procedure is adapted from general Sandmeyer reaction protocols.

References

An In-depth Technical Guide to the Acidity and pKa of 3,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 3,5-diiodobenzoic acid. This document synthesizes theoretical principles, outlines detailed experimental methodologies for pKa determination, and presents available data to serve as a crucial resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction: The Significance of Acidity in Molecular Design

The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa dictates the degree of ionization at a given pH, which in turn profoundly influences critical pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This compound, a halogenated aromatic carboxylic acid, is a valuable scaffold in organic synthesis and drug design. The presence of two electron-withdrawing iodine atoms at the meta positions is anticipated to significantly impact the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. A precise understanding of its pKa is therefore essential for predicting its behavior and for the rational design of novel therapeutic agents.

Physicochemical Properties and Acidity

The electronic properties of the substituents on the benzoic acid ring are primary determinants of its acidity. The iodine atoms in this compound exert a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa) compared to benzoic acid.

Quantitative Data on pKa

There is a notable scarcity of publicly available experimental pKa data for many di-iodinated benzoic acid isomers, including the 3,5-isomer.[1] This highlights the need for further experimental characterization of this class of compounds. While a definitive experimental value is not readily found in the literature, theoretical predictions can offer an estimate. For context, the predicted pKa for the related isomer, 3,4-diiodobenzoic acid, is 3.67. It is important to note that computational predictions should be confirmed with experimental data whenever possible.

| Compound | Isomer | Experimental pKa | Predicted pKa | Method of Prediction |

| Di-iodobenzoic Acid | 3,5- | Not available | Not available | - |

| Di-iodobenzoic Acid | 3,4- | Not available | 3.67 | (Predicted) |

Table 1: Experimental and Predicted pKa Values of Di-iodinated Benzoic Acids.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound can be achieved through several well-established experimental techniques. The following are detailed methodologies for the most common approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2]

Principle: This method involves the gradual titration of a solution of the acidic compound with a standardized strong base. The pH of the solution is monitored throughout the titration, and the resulting titration curve (pH vs. volume of titrant) is used to determine the pKa. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).

Detailed Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system, such as a water-methanol or water-ethanol mixture, may be necessary.[2]

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

-

-

Apparatus Setup:

-

Calibrate a pH meter with standard buffer solutions at the experimental temperature.

-

Place the solution of this compound in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure homogeneity of the solution.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode in the analyte solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition of titrant, allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point of the titration, which is the point of inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).[2]

-

Spectrophotometric Determination

Spectrophotometry offers an alternative method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: This method relies on the difference in the molar absorptivity of the protonated and deprotonated forms of the compound at a specific wavelength. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be calculated.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of buffer solutions covering a range of pH values around the expected pKa of the compound.

-

-

Apparatus Setup:

-

Use a UV-Vis spectrophotometer to record the absorbance spectra.

-

Ensure the cuvettes are clean and matched.

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant volume of the this compound stock solution.

-

Record the UV-Vis absorbance spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation applied to the spectrophotometric data.

-

Visualization of Dissociation

The dissociation of this compound in an aqueous environment is a key equilibrium that defines its acidity. The following diagram illustrates this process.

Caption: Dissociation equilibrium of this compound in water.

Conclusion and Future Directions

While the theoretical framework strongly suggests that this compound is a moderately strong acid due to the inductive effects of the iodine substituents, a definitive experimental pKa value is conspicuously absent from the public domain.[1] The detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine this crucial parameter. A comprehensive experimental study to determine the pKa values for all di-iodinated benzoic acid isomers would be a valuable contribution to the fields of medicinal chemistry and materials science.[1] Such data would enable more accurate computational modeling and facilitate the rational design of new molecules with tailored physicochemical properties for various applications.

References

A Technical Guide to the Theoretical and Experimental Properties of Di-iodinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-iodinated benzoic acids, a class of halogenated aromatic carboxylic acids, are of growing interest in the fields of medicinal chemistry, materials science, and drug development. The introduction of two iodine atoms onto the benzoic acid scaffold significantly modifies its physicochemical properties, including acidity, solubility, lipophilicity, and crystal packing. These alterations can, in turn, influence the biological activity and pharmacokinetic profile of the molecule. Understanding the interplay between the theoretical predictions and experimental findings for these properties is crucial for the rational design of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive overview of the available theoretical and experimental data for various di-iodinated benzoic acid isomers. It includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of experimental workflows and structure-property relationships to facilitate further research and development in this area.

Physicochemical Properties: A Comparative Analysis

The position of the two iodine atoms on the benzene ring dictates the electronic and steric landscape of the molecule, leading to distinct properties for each isomer. The following sections and tables summarize the available quantitative data. It is important to note that there is a significant lack of publicly available experimental data for many di-iodinated benzoic acid isomers. In such cases, predicted data or data from closely related compounds are provided for comparative purposes.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical determinant of a molecule's behavior in biological systems, affecting its ionization state at physiological pH and consequently its absorption, distribution, metabolism, and excretion (ADME) properties. The strong electron-withdrawing nature of iodine atoms is expected to increase the acidity (lower the pKa) of the benzoic acid.

| Compound Isomer | Experimental pKa | Predicted pKa | Method of Prediction/Reference |

| 2,3-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,4-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,5-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,6-Diiodobenzoic Acid | Data not available | Data not available | |

| 3,4-Diiodobenzoic Acid | Data not available | 3.67 ± 0.10 | ChemicalBook[1] |

| 3,5-Diiodobenzoic Acid | Data not available | 4.48 ± 0.40 | BenchChem[2] |

| Benzoic Acid (for comparison) | 4.20 |

Note: The lack of comprehensive experimental pKa data highlights a significant research gap. Theoretical predictions can offer initial estimates, but experimental verification is crucial for drug development applications.

Melting Point

The melting point of a crystalline solid provides insights into the strength of its crystal lattice and the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. The introduction of heavy iodine atoms is expected to influence crystal packing and, consequently, the melting point.

| Compound Isomer | Melting Point (°C) | Reference |

| 2,3-Diiodobenzoic Acid | Data not available | |

| 2,4-Diiodobenzoic Acid | Data not available | |

| 2,5-Diiodobenzoic Acid | 183-187 | Sigma-Aldrich[3] |

| 2,6-Diiodobenzoic Acid | Data not available | |

| 3,4-Diiodobenzoic Acid | 257 | ChemicalBook[1] |

| This compound | >230 | BenchChem[2] |

| 2-Hydroxy-3,5-diiodobenzoic Acid | 235-236 (decomposes) | Merck Index |

Solubility

Solubility is a key factor influencing a drug's bioavailability and formulation. The large, hydrophobic nature of iodine atoms generally leads to a decrease in aqueous solubility compared to benzoic acid. However, the overall solubility profile is also dependent on the crystal lattice energy and the potential for hydrogen bonding.

| Compound Isomer | Water Solubility | Organic Solvent Solubility | Reference |

| 2,3-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,4-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,5-Diiodobenzoic Acid | Data not available | Data not available | |

| 2,6-Diiodobenzoic Acid | Data not available | Data not available | |

| 3,4-Diiodobenzoic Acid | Limited | Data not available | Benchchem[4] |

| This compound | Data not available | Data not available | |

| 2-Hydroxy-3,5-diiodobenzoic Acid | 1 in 5200 parts at 25°C | Freely soluble in alcohol and ether | Merck Index |

| 2,3,5-Triiodobenzoic Acid | Insoluble | Very soluble in ethanol and ether | PubChem[5] |

Experimental Protocols

This section outlines generalized protocols for the synthesis and characterization of di-iodinated benzoic acids. These protocols should be considered as a starting point and may require optimization based on the specific isomer and available laboratory equipment.

Synthesis of Di-iodinated Benzoic Acids

A common method for the synthesis of di-iodinated benzoic acids is through the direct iodination of a benzoic acid derivative. The choice of starting material and iodinating agent will depend on the desired substitution pattern.

General Protocol for Direct Iodination:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting benzoic acid derivative (e.g., aminobenzoic acid, hydroxybenzoic acid) in a suitable solvent (e.g., glacial acetic acid, sulfuric acid).

-

Addition of Iodinating Agent: Slowly add the iodinating reagent to the stirred solution. Common iodinating agents include iodine monochloride (ICl), a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide, nitric acid), or N-iodosuccinimide (NIS). The stoichiometry of the iodinating agent should be carefully controlled to favor di-substitution.

-

Reaction Monitoring: The reaction mixture is typically stirred at a specific temperature (which may range from room temperature to elevated temperatures) for a period of several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid or salts, and then purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/water, acetic acid).

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry, as well as by melting point determination.

A flowchart of the general synthesis process.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small amount of the purified di-iodinated benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns (e.g., doublets, triplets, singlets) depending on the substitution pattern of the iodine atoms. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the iodine atoms and the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly attached to the iodine atoms will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons and the carboxyl carbon will also be influenced by the iodine substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

The FT-IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C-I stretch: Typically found in the far-infrared region (below 600 cm⁻¹).

-

Aromatic C-H and C=C stretches: In their characteristic regions.

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

-

The mass spectrum will show the molecular ion peak ([M]⁺ or [M]⁻) corresponding to the molecular weight of the di-iodinated benzoic acid.

-

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two iodine atoms. The major isotopes of iodine are ¹²⁷I (100% abundance).

-

Fragmentation patterns can provide further structural information, often involving the loss of the carboxyl group or iodine atoms.

Workflow for spectroscopic analysis.

Theoretical vs. Experimental Properties: Bridging the Gap

Due to the limited availability of experimental data, computational methods play a crucial role in predicting the properties of di-iodinated benzoic acids.

Theoretical pKa Prediction:

-

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of dissociation in a solvent continuum model. These calculations can provide valuable estimates of pKa values.[6][7]

-

The accuracy of these predictions depends on the level of theory, basis set, and the solvation model used.

-

For substituted benzoic acids, the position of the substituent has a significant impact on the acidity. Generally, ortho-substituents have a more pronounced effect due to a combination of inductive and steric effects.

Structure-Property Relationships:

-

Acidity: The electron-withdrawing inductive effect of the iodine atoms is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to benzoic acid. The magnitude of this effect will depend on the position of the iodine atoms relative to the carboxyl group.

-

Solubility: The introduction of two large, hydrophobic iodine atoms is expected to decrease aqueous solubility. However, the specific crystal packing and the potential for intermolecular interactions can also play a significant role.

-

Lipophilicity (LogP): The addition of iodine atoms will increase the lipophilicity of the molecule, which can impact its ability to cross cell membranes.

Influence of structure on key properties.

Biological Activities and Signaling Pathways

The biological activities of di-iodinated benzoic acids are not as extensively studied as their tri-iodinated counterparts, which are well-known as X-ray contrast agents. However, based on the broader class of halogenated benzoic acids, several potential biological activities can be explored.

Potential Biological Activities:

-

Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties. The lipophilicity and electronic properties of di-iodinated benzoic acids may enable them to disrupt microbial cell membranes or inhibit essential enzymes.[8][9][10][11][12]

-

Enzyme Inhibition: The structural features of these molecules may allow them to act as inhibitors for various enzymes, a common mechanism of action for many therapeutic agents.

-

Cytotoxic Activity: Some benzoic acid derivatives have shown cytotoxic effects against cancer cell lines.[10][13] The mechanism of action could involve the induction of apoptosis or the disruption of cellular signaling pathways.

Signaling Pathways:

Currently, there is a lack of specific studies directly linking di-iodinated benzoic acids to particular signaling pathways. However, a general approach to investigating their biological mechanism would involve:

-

Initial Screening: High-throughput screening against a panel of cancer cell lines or microbial strains to identify active compounds.

-

Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the cellular targets of the active compounds.

-

Pathway Analysis: Once a target is identified, further studies can be conducted to elucidate the specific signaling pathway that is modulated by the compound. This may involve techniques like Western blotting, reporter gene assays, and gene expression profiling.

A flowchart for discovering biological targets.

Conclusion and Future Directions

This technical guide has summarized the currently available theoretical and experimental data on di-iodinated benzoic acids. It is evident that while these compounds hold promise in various scientific disciplines, there is a significant need for more comprehensive experimental characterization. Future research should focus on:

-

Systematic Experimental Studies: A concerted effort to synthesize and experimentally determine the physicochemical properties (pKa, solubility, LogP) of all di-iodinated benzoic acid isomers.

-

Advanced Computational Modeling: Development and validation of robust computational models to accurately predict the properties and biological activities of these compounds, which can guide synthetic efforts.

-

Biological Screening and Mechanism of Action Studies: Comprehensive screening of di-iodinated benzoic acid libraries to identify novel biological activities and subsequent in-depth studies to elucidate their mechanisms of action and effects on cellular signaling pathways.

By addressing these research gaps, the scientific community can unlock the full potential of di-iodinated benzoic acids in the development of new drugs and advanced materials.

References

- 1. 3,4-Diiodobenzoic acid | 35674-20-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-ジヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dicyanobenzoic acid | 60469-86-5 | Benchchem [benchchem.com]

- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3,5-Diiodobenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3,5-Diiodobenzoic acid is emerging as a critical building block in pharmaceutical research and development, offering a versatile scaffold for the synthesis of a wide range of therapeutic agents. Its unique structural and chemical properties, imparted by the presence of two iodine atoms on the benzene ring, make it a valuable starting material for creating novel drug candidates with diverse pharmacological activities. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, including detailed experimental protocols and pharmacological data for key derivatives.

Key Applications in Drug Discovery

The this compound core is being explored in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions. The di-iodo substitution pattern provides a unique combination of lipophilicity and the potential for halogen bonding, which can enhance binding affinity to biological targets.

Cholinesterase Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have shown significant promise as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function.

A notable example is a series of 9-amino-1,2,3,4-tetrahydroacridine hybrids incorporating an iodobenzoic acid moiety. These compounds have demonstrated potent inhibition of both AChE and BuChE, with some derivatives exhibiting activity in the nanomolar range.[1]

Quantitative Data: Cholinesterase Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| 3f (iodobenzoic acid derivative) | Acetylcholinesterase (AChE) | 31.2 | [1] |

| 3f (iodobenzoic acid derivative) | Butyrylcholinesterase (BuChE) | 8.0 | [1] |

| Tacrine (Reference) | Acetylcholinesterase (AChE) | 100.2 | [1] |

| Tacrine (Reference) | Butyrylcholinesterase (BuChE) | 16.3 | [1] |

Experimental Protocol: Synthesis of Tetrahydroacridine-Iodobenzoic Acid Hybrids

A general synthetic approach involves the coupling of a substituted 9-amino-1,2,3,4-tetrahydroacridine with an appropriate iodobenzoic acid derivative. The synthesis of the precursor, 3,5-diiodosalicylic acid (2-hydroxy-3,5-diiodobenzoic acid), is a key first step for some derivatives.[2]

-

Synthesis of 3,5-Diiodosalicylic Acid:

-

Dissolve salicylic acid in glacial acetic acid.

-

Add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution.

-

Heat the reaction mixture to 80°C for approximately 20 minutes.

-

Cool the mixture and add water to precipitate the diiodosalicylic acid.

-

Filter and wash the precipitate with water to obtain the product.

-

-

Coupling Reaction:

-

The synthesized iodobenzoic acid derivative is activated (e.g., by forming an acid chloride or using a coupling agent).

-

The activated iodobenzoic acid is then reacted with the amino group of the 9-amino-1,2,3,4-tetrahydroacridine derivative in a suitable solvent.

-

The final product is purified using chromatographic techniques.

-

Signaling Pathway: Cholinergic Neurotransmission

Anticancer Agents

While direct derivatives of this compound are still under investigation for their anticancer properties, the closely related compound, 2,3,5-triiodobenzoic acid (TIBA), has demonstrated potential as a chemotherapeutic agent. Studies have shown that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS). This suggests that the iodinated benzoic acid scaffold could be a promising starting point for the development of new anticancer drugs.

Proposed Mechanism of Action: ROS-Mediated Apoptosis

The antitumor activity of TIBA is linked to its ability to increase intracellular ROS levels. This oxidative stress can lead to DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Logical Workflow: Anticancer Drug Screening

Anti-inflammatory Agents

The benzoic acid scaffold is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific data on this compound derivatives as anti-inflammatory agents is limited, the related 3,5-dihydroxycinnamic acid derivatives have been shown to possess significant anti-inflammatory properties.[3] The mechanism of action for these compounds involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inhibition of the COX-2 enzyme.[3] This provides a strong rationale for exploring this compound derivatives for similar activities.

Potential Signaling Pathway: Inhibition of Inflammatory Mediators

Conclusion

This compound represents a promising and versatile platform for the development of new pharmaceutical agents. Its utility in the synthesis of potent cholinesterase inhibitors is a clear demonstration of its potential. Further exploration of its derivatives as anticancer and anti-inflammatory agents is warranted and holds the potential to yield novel therapies for a range of diseases. The experimental protocols and data presented here serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Diiodosalicylic Acid [drugfuture.com]

- 3. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of X-ray Contrast Agent Precursors from 3,5-Diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diacetamidobenzoic acid, a precursor for X-ray contrast agents, starting from 3,5-diiodobenzoic acid. The synthesis involves a proposed two-step pathway: a palladium-catalyzed double amination followed by a well-established N-acetylation.

Introduction

Iodinated aromatic compounds are the cornerstone of many X-ray contrast agents used in medical imaging. The synthesis of precursors to these agents is a critical area of research in medicinal and process chemistry. While many established routes to these precursors begin with nitrated or aminated benzoic acids, this document outlines a potential synthetic pathway starting from the readily available this compound. This proposed route leverages modern cross-coupling chemistry for the introduction of amino functionalities, followed by a standard acylation reaction.

Proposed Synthetic Pathway

The proposed synthesis of 3,5-diacetamidobenzoic acid from this compound is a two-step process. The first step is a hypothetical Buchwald-Hartwig double amination to introduce two amino groups, yielding 3,5-diaminobenzoic acid. The second step is the acetylation of the resulting diamine to produce the final 3,5-diacetamidobenzoic acid.

Caption: Proposed two-step synthesis of 3,5-diacetamidobenzoic acid.

Data Presentation

The following tables summarize the key reagents and representative yields for each step of the proposed synthesis.

Table 1: Reagents and Conditions for Step 1 (Proposed Buchwald-Hartwig Amination)

| Reagent/Parameter | Proposed Value/Condition | Purpose |

| Starting Material | This compound | Aromatic core |

| Amine Source | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | Ammonia equivalent[1][2] |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium source |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes and activates the catalyst |

| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine source |

| Solvent | Toluene or Dioxane | Reaction medium |

| Temperature | 80-110 °C | To drive the reaction |

| Reaction Time | 12-24 hours | For reaction completion |

| Representative Yield | 70-85% (based on similar reactions) | N/A |

Table 2: Reagents and Conditions for Step 2 (Acetylation)

| Reagent/Parameter | Value/Condition | Purpose |

| Starting Material | 3,5-Diaminobenzoic Acid | Diamine precursor |

| Acylating Agent | Acetic Anhydride | Acetyl group donor[3] |

| Solvent | Deionized Water or Acetic Acid | Reaction medium[3][4] |

| Temperature | 70-80 °C | To facilitate the reaction[3] |

| Reaction Time | 1-2 hours | For reaction completion[3] |

| Yield | ~95% | N/A[5] |

Experimental Protocols

Step 1: Synthesis of 3,5-Diaminobenzoic Acid via Buchwald-Hartwig Amination (Proposed Protocol)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for aryl halides.[6][7] Optimization may be required.

Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the proposed amination step.

Materials:

-

This compound

-

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

-

Pd₂(dba)₃

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup: In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to the flask.

-

In a separate flask, dissolve lithium bis(trimethylsilyl)amide (2.2 eq) and sodium tert-butoxide (2.5 eq) in anhydrous toluene.

-

Reaction: Slowly add the base/amine solution to the stirred solution of the aryl iodide and catalyst. Seal the Schlenk flask and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl. Adjust the pH to neutral with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,5-diaminobenzoic acid.

Step 2: Synthesis of 3,5-Diacetamidobenzoic Acid via Acetylation

This protocol is adapted from established procedures for the acetylation of 3,5-diaminobenzoic acid.[3]

Workflow for Acetylation

Caption: General workflow for the acetylation step.

Materials:

-

3,5-Diaminobenzoic Acid

-

Acetic Anhydride

-

Deionized Water

Procedure:

-

Suspension: Suspend 3,5-diaminobenzoic acid (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer and a condenser.[3]

-

Reaction: Heat the suspension to 70-75 °C with vigorous stirring. Slowly add acetic anhydride (2.2 eq) to the heated suspension. An exothermic reaction may occur. Maintain the temperature between 70-80 °C.[3]

-

Continue stirring at 70-75 °C for 1-2 hours after the addition is complete to ensure the reaction goes to completion.[3]

-

Isolation: Cool the reaction mixture to room temperature. The product, 3,5-diacetamidobenzoic acid, will precipitate out of the solution.[3]

-

Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water.[3]

-

Drying: Dry the product under vacuum at 60-70 °C to a constant weight. The purity can be assessed by HPLC and NMR.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 3,5-diacetamidobenzoic acid, a valuable precursor for X-ray contrast agents, starting from this compound. While the initial amination step is a proposed route based on modern synthetic methods, the subsequent acetylation is a well-established and high-yielding transformation. These notes are intended to serve as a foundation for researchers in the field of medicinal and pharmaceutical chemistry to explore new synthetic pathways to important diagnostic agents.

References

- 1. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 2. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 5. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 3,5-Diiodobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the 3,5-diiodobenzoic acid scaffold in medicinal chemistry. While this compound itself has limited direct therapeutic applications, its core structure is a crucial component in the development of various medically significant molecules, primarily as a foundational element for X-ray contrast agents and as a scaffold for novel therapeutic agents.

Application Notes

The this compound moiety serves as a versatile scaffold in medicinal chemistry due to the unique properties conferred by the iodine atoms. The high atomic number and electron density of iodine make it a key component in the design of radio-opaque compounds. Furthermore, the di-iodo substitution pattern on the phenyl ring provides a rigid framework with specific steric and electronic properties that can be exploited for targeted drug design.

1. Core Scaffold for X-ray Contrast Agents and Related Impurities

The most prominent application of the substituted this compound core is in the field of diagnostic imaging. The tri-iodinated analogue, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), is a widely used X-ray contrast agent.[1][2][3] The presence of multiple iodine atoms on the benzoic acid ring increases the radiodensity of the molecule, allowing for enhanced visualization of internal body structures during X-ray procedures.[3]

A significant aspect of the medicinal chemistry of this scaffold involves the study of related impurities that arise during the synthesis of these contrast agents. For instance, 3,5-diacetamido-2,4-diiodobenzoic acid is a known process-related impurity in the production of Diatrizoic acid.[1][3] The monitoring and control of such impurities are critical for the quality, safety, and efficacy of the final drug product.[2] Therefore, the synthesis and characterization of these di-iodinated derivatives as reference standards are of high importance in pharmaceutical quality control.[2]

2. Emerging Applications in Cancer Therapy